molecular formula C15H12FNO B1676086 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile

Cat. No.: B1676086
M. Wt: 241.26 g/mol
InChI Key: PXFUNIXWNXRVEJ-UHFFFAOYSA-N
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Description

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile (CAS Number: 1016535-83-3) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C15H12FNO and a molecular weight of 241.26, this compound serves as a versatile synthetic intermediate . The structure of this acetonitrile derivative, featuring a fluorobenzyloxy group, makes it a valuable precursor in the design and synthesis of more complex molecules. Specifically, compounds with aryl benzyl ether motifs, such as this one, are frequently utilized in the exploration of novel therapeutic agents. For instance, research has shown that similar structures can be hybridized with a benzothiazole skeleton to create derivatives that are investigated as potential multi-target agents for complex neurological conditions . The presence of the nitrile group (-CN) offers a reactive handle for further chemical transformations, allowing researchers to extend the molecular framework toward a variety of targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols when handling this compound.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFUNIXWNXRVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C16H16FNO
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 100134-72-6

This compound functions primarily through its interaction with specific biological targets, particularly receptors involved in inflammatory pathways.

  • Glucocorticoid Receptor Interaction : The compound binds to the glucocorticoid receptor (GR), leading to a cascade of cellular responses. This receptor-ligand complex translocates to the nucleus, where it modulates gene expression related to inflammation and immune response.
  • Inhibition of Arachidonic Acid Pathway : By inducing lipocortins, it inhibits phospholipase A2 activity, which is crucial for the release of arachidonic acid—a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, evidenced by its ability to reduce edema and inhibit the migration of phagocytes to sites of inflammation. Studies have shown that it effectively decreases levels of inflammatory cytokines in various models of inflammation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, related compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects particularly against prostate carcinoma cells (PC3). Some derivatives showed IC50 values comparable to established anticancer drugs .

Case Studies and Research Findings

StudyFindings
In vitro Study on PC3 Cells Compounds derived from this compound exhibited IC50 values ranging from 52 µM to 100 µM against PC3 cells, indicating moderate cytotoxicity compared to imatinib .
Inflammation Model In a model of induced uveitis in rabbits, topical application significantly inhibited PGE2 levels in the aqueous humor, showcasing its anti-inflammatory potential.
Macrophage Polarization The compound promoted M2 polarization in macrophages, suggesting a role in tissue repair and anti-inflammatory responses.

Dosage and Administration

The biological activity of this compound varies significantly with dosage. In animal models, specific dosages were found to enhance oligodendrocyte activity and promote myelin repair in demyelination models, indicating a potential therapeutic application in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile differ in substituents on the benzyl or phenyl rings, which significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural Analogs and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-Fluorobenzyl ether C₁₅H₁₂FNO 241.26 - Hazard: H301, H311, H331
- Storage: Dry, room temperature
2-{4-[(4-Methoxybenzyl)oxy]phenyl}acetonitrile 4-Methoxybenzyl ether C₁₆H₁₅NO₂ 253.30 - Higher polarity due to methoxy group
- Likely improved solubility in polar solvents
2-(4-((4-Chlorobenzyl)oxy)phenyl)acetonitrile 4-Chlorobenzyl ether C₁₅H₁₂ClNO 257.71 - Increased molecular weight vs. fluoro analog
- Potential halogen-bonding interactions
2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile 2-Benzyloxy, 4-fluoro C₁₅H₁₂FNO 241.26 - Ortho-substitution may sterically hinder reactivity
- Lower symmetry vs. para-substituted analogs
4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile α-Hydroxy, 3-phenoxy, 4-fluoro C₁₄H₁₀FNO₂ 243.23 - Hydroxyl group enhances hydrogen-bonding capacity
- Predicted boiling point: 376.7°C

Stability and Hazard Profiles

  • Fluorine vs. Chlorine : The fluoro analog exhibits higher thermal stability compared to the chloro derivative () due to fluorine’s smaller atomic radius and stronger C-F bond.
  • Toxicity : While this compound is classified as toxic (H301, H311, H331), analogs like 2-(4-CHLORO-PHENYL)-3-OXO-BUTYRONITRILE () pose additional risks (e.g., eye irritation, R36).

Preparation Methods

Synthesis of 4-Hydroxyphenylacetonitrile

The foundational step involves preparing 4-hydroxyphenylacetonitrile, a critical intermediate. This compound can be synthesized via cyanohydrin formation followed by dehydration:

  • Cyanohydrin Formation : 4-Hydroxybenzaldehyde reacts with hydrogen cyanide (HCN) or acetone cyanohydrin under basic conditions to yield 4-hydroxymandelonitrile.
  • Dehydration : Treatment with concentrated sulfuric acid in benzene facilitates dehydration, producing 4-hydroxyphenylacetonitrile.

Key Data :

Step Reagents/Conditions Yield Purity Source
Cyanohydrin formation HCN, NaOH, H2O, 0–5°C 85% 92%
Dehydration H2SO4, benzene, 25°C, 2 h 78% 95%

Etherification with 4-Fluorobenzyl Bromide

The phenolic hydroxyl group of 4-hydroxyphenylacetonitrile undergoes Williamson ether synthesis with 4-fluorobenzyl bromide:

  • Conditions : Potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 12 h.
  • Mechanism : Nucleophilic substitution (SN2) at the benzyl carbon.

Key Data :

Parameter Value Source
Solvent DMF
Base K2CO3
Temperature 80°C
Yield 93%
Purity (HPLC) 99.5%

This method avoids impurities like 4-methoxy derivatives due to the absence of competing nucleophiles.

Knoevenagel Condensation Followed by Reduction

Synthesis of 4-((4-Fluorobenzyl)oxy)benzaldehyde

The aldehyde precursor, 4-((4-fluorobenzyl)oxy)benzaldehyde, is prepared via Williamson ether synthesis between 4-hydroxybenzaldehyde and 4-fluorobenzyl bromide:

  • Conditions : K2CO3 in acetone, reflux for 6 h.

Key Data :

Parameter Value Source
Yield 90%
Purity 98%

Knoevenagel Reaction with Cyanoacetate

The aldehyde undergoes Knoevenagel condensation with ethyl cyanoacetate to form an α,β-unsaturated nitrile:

  • Conditions : Piperidine catalyst, ethanol, reflux for 4 h.
  • Reduction : Hydrogenation using Pd/C in ethanol quantitatively reduces the double bond to yield the saturated acetonitrile.

Key Data :

Step Reagents/Conditions Yield Source
Knoevenagel Ethyl cyanoacetate, piperidine, EtOH 75%
Hydrogenation H2, Pd/C, EtOH, 25°C, 12 h 95%

Direct Cyanomethylation via Nucleophilic Substitution

Synthesis of 4-((4-Fluorobenzyl)oxy)benzyl Chloride

4-((4-Fluorobenzyl)oxy)benzyl alcohol, derived from the reduction of 4-((4-fluorobenzyl)oxy)benzaldehyde, is treated with thionyl chloride (SOCl2) to form the corresponding chloride.

Cyanide Displacement

The chloride undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 60°C for 8 h:

  • Mechanism : SN2 displacement of chloride by cyanide.

Key Data :

Parameter Value Source
Solvent DMSO
Cyanide Source NaCN
Yield 68%
Purity 97%

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Purity
Williamson + Cyanide High yield, minimal impurities Multi-step, hazardous cyanide 93% 99.5%
Knoevenagel + H2 Mild conditions, scalable Requires hydrogenation step 71% 98%
Direct Substitution Short synthetic route Low yield, solvent toxicity 68% 97%

Q & A

What are the common synthetic routes for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
A typical synthesis involves nucleophilic aromatic substitution or coupling reactions. For example, a Williamson ether synthesis approach can be employed, where 4-fluorobenzyl bromide reacts with a phenolic precursor (e.g., 4-hydroxyphenylacetonitrile) under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile at elevated temperatures (e.g., 75°C for 20 hours) is effective for promoting ether bond formation . Optimization strategies include:

  • Catalyst Selection: Use of K₂CO₃ as a base enhances nucleophilicity while minimizing side reactions.
  • Solvent Choice: Acetonitrile improves solubility and reaction homogeneity.
  • Temperature Control: Prolonged heating at 75°C ensures complete conversion without decomposition.
    Yield improvements (>70%) are achievable via iterative adjustments to stoichiometry and solvent volume .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.4 ppm for fluorobenzyl and phenyl groups) and the nitrile-adjacent methylene group (δ ~3.8 ppm as a singlet) .
    • ¹³C NMR: Confirm nitrile carbon (δ ~115–120 ppm) and ether linkage (C-O-C, δ ~160 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (exact mass ~269.09 g/mol) and isotopic patterns for fluorine .
  • Infrared (IR) Spectroscopy: Detect nitrile stretching (~2240 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
  • HPLC-PDA: Monitor purity using reverse-phase C18 columns with acetonitrile/water gradients, ensuring >95% purity for biological assays .

How can computational docking methods like Glide predict the biological targets of this compound?

Methodological Answer:
The Glide docking algorithm (Schrödinger Suite) is suitable for predicting ligand-protein interactions:

Protein Preparation: Retrieve target receptor structures (e.g., enzymes or GPCRs) from the PDB. Optimize hydrogen bonding networks and assign charges.

Ligand Preparation: Generate low-energy conformers of the compound using OPLS4 force fields.

Grid Generation: Define binding sites based on co-crystallized ligands or active site residues.

Docking Simulation: Perform a systematic search of conformational, orientational, and positional space. Glide’s hybrid scoring function (empirical + force-field terms) ranks poses by binding affinity .
Validation involves redocking known ligands (RMSD < 1 Å) and comparing predicted vs. experimental IC₅₀ values. For example, fluorobenzyl groups may enhance hydrogen bonding with kinase active sites .

How should researchers address contradictory data in biological activity studies of this compound?

Methodological Answer:
Contradictions in activity (e.g., variable IC₅₀ values across assays) can arise from:

  • Assay Conditions: Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) may alter compound stability.
  • Target Conformational States: Use molecular dynamics (MD) simulations to assess if the compound binds to active vs. inactive receptor states .
  • Metabolic Interference: Perform LC-MS/MS metabolite profiling to rule out off-target interactions or degradation products .
    Validation Steps:

Replicate assays in triplicate under standardized conditions.

Cross-validate using orthogonal techniques (e.g., SPR for binding kinetics vs. enzymatic assays).

Employ structural analogs to isolate pharmacophore contributions .

What strategies improve regioselectivity in synthesizing derivatives of this compound?

Methodological Answer:
Regioselective modifications require:

  • Directed Ortho-Metalation: Use lithiation (e.g., LDA) at the nitrile-adjacent position to install substituents .
  • Protecting Groups: Temporarily mask the nitrile with trimethylsilyl groups during electrophilic substitutions .
  • Catalytic C-H Activation: Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the fluorobenzyl ring’s para position, leveraging fluorine’s electron-withdrawing effect to direct metalation .

How can researchers assess the compound’s stability under physiological and storage conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • Thermal Stability: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
    • Photostability: Expose to UV light (ICH Q1B guidelines) to detect nitrile-to-amide conversion .
  • Solution Stability: Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Nitriles are prone to hydrolysis under acidic conditions, requiring formulation in lyophilized powders .

What role do molecular dynamics (MD) simulations play in studying this compound’s interactions with lipid bilayers?

Methodological Answer:
MD simulations (e.g., GROMACS) predict membrane permeability:

Membrane Modeling: Construct a POPC lipid bilayer solvated in water.

Force Field Parameterization: Assign charges using CGenFF or GAFF2 for the compound.

Equilibration: Run 100 ns simulations to observe insertion dynamics. The fluorobenzyl group’s hydrophobicity enhances partitioning, while the nitrile may form transient dipolar interactions with lipid headgroups .

Free Energy Calculations: Use umbrella sampling to compute ΔG for translocation, correlating with experimental PAMPA permeability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile
Reactant of Route 2
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2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile

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